molecular formula C14H17N3O B11871078 6-Quinolinamine, 2-(4-morpholinylmethyl)- CAS No. 832102-01-9

6-Quinolinamine, 2-(4-morpholinylmethyl)-

Cat. No.: B11871078
CAS No.: 832102-01-9
M. Wt: 243.30 g/mol
InChI Key: UTTPTRRZAYUUPN-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)quinolin-6-amine is a compound that combines a quinoline moiety with a morpholine group Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholinomethyl)quinolin-6-amine typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of quinoline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(morpholinomethyl)quinolin-6-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)quinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholinomethyl)quinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-(morpholinomethyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine group enhances its solubility and bioavailability, making it more effective in biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholinomethyl)quinolin-6-amine is unique due to its combination of a quinoline moiety and a morpholine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

832102-01-9

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)quinolin-6-amine

InChI

InChI=1S/C14H17N3O/c15-12-2-4-14-11(9-12)1-3-13(16-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10,15H2

InChI Key

UTTPTRRZAYUUPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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